molecular formula C17H8Cl3F7N2O3 B12083310 39NL422Aqs CAS No. 103015-79-8

39NL422Aqs

Cat. No.: B12083310
CAS No.: 103015-79-8
M. Wt: 527.6 g/mol
InChI Key: AHUYWUJHVFFXIY-UHFFFAOYSA-N
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Description

Benzamide,2-chloro-N-[[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino]carbonyl]-6-fluoro- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple halogen atoms and a hexafluoropropoxy group, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide,2-chloro-N-[[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino]carbonyl]-6-fluoro- typically involves the reaction of 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Benzamide,2-chloro-N-[[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino]carbonyl]-6-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides, amines, and quinones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Benzamide,2-chloro-N-[[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino]carbonyl]-6-fluoro- involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and hexafluoropropoxy group contribute to its binding affinity and specificity towards certain enzymes and receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

103015-79-8

Molecular Formula

C17H8Cl3F7N2O3

Molecular Weight

527.6 g/mol

IUPAC Name

2-chloro-N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-6-fluorobenzamide

InChI

InChI=1S/C17H8Cl3F7N2O3/c18-6-2-1-3-9(21)12(6)13(30)29-15(31)28-10-4-8(20)11(5-7(10)19)32-17(26,27)14(22)16(23,24)25/h1-5,14H,(H2,28,29,30,31)

InChI Key

AHUYWUJHVFFXIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F

Origin of Product

United States

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